molecular formula C21H17F3N4O2S B12412782 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide

Cat. No.: B12412782
M. Wt: 449.5 g/mol
InChI Key: GOTJOTNPYGBVOP-HPRDVNIFSA-N
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Description

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a sulfanylideneimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide typically involves multiple steps, starting with the preparation of the core imidazolidinone structure. This is followed by the introduction of the cyano and trifluoromethyl groups through nucleophilic substitution reactions. The final step involves the incorporation of the trideuteriomethyl group via a deuterium exchange reaction under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, as well as controlled reaction conditions such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups are known to enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The sulfanylideneimidazolidinone moiety may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide is unique due to its combination of functional groups and the presence of deuterium, which can influence its chemical properties and biological activity.

Properties

Molecular Formula

C21H17F3N4O2S

Molecular Weight

449.5 g/mol

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide

InChI

InChI=1S/C21H17F3N4O2S/c1-20(2)18(30)27(15-9-6-13(11-25)16(10-15)21(22,23)24)19(31)28(20)14-7-4-12(5-8-14)17(29)26-3/h4-10H,1-3H3,(H,26,29)/i3D3

InChI Key

GOTJOTNPYGBVOP-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=CC=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)C(=O)NC)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Origin of Product

United States

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